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Compound of Interest

Compound Name: CL-55

Cat. No.: B13441390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of the

compound CL-55, also known as Fluorothiazinone (FT). The chemical name for this compound

is N-(2,4-difluorophenyl)-4-(3-ethoxy-4-hydroxybenzyl)-5-oxo-5,6-dihydro-4H-[1][2][3]-

thiadiazine-2-carboxamide. CL-55 is an antibacterial drug candidate that functions by inhibiting

the type III secretion system (T3SS) in various Gram-negative bacteria, thereby acting as an

anti-virulence agent rather than a traditional bactericidal or bacteriostatic antibiotic[3][4][5]. This

novel mechanism of action makes it a compound of significant interest in combating antibiotic-

resistant infections.

Chemical Compound Data
The key properties of the CL-55 compound are summarized below.
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Property Data

Compound Name CL-55, Fluorothiazinone (FT)

Full Chemical Name

N-(2,4-difluorophenyl)-4-(3-ethoxy-4-

hydroxybenzyl)-5-oxo-5,6-dihydro-4H-[1][2][3]-

thiadiazine-2-carboxamide

Molecular Formula C₁₉H₁₇F₂N₃O₄S

Mechanism of Action Type III Secretion System (T3SS) Inhibitor

Therapeutic Area Antibacterial (Anti-virulence)

Synthesis of CL-55: Experimental Protocol
The synthesis of CL-55 can be conceptualized as a multi-step process involving the formation

of a key 1,3,4-thiadiazine ring structure followed by functionalization. While the specific,

detailed protocol from the original developers is not publicly available, a representative

synthesis can be constructed based on established methods for creating similar 2,4-

disubstituted-4H-[1][2][3]-thiadiazine-5-ones. The logical workflow involves the synthesis of

precursor molecules followed by a cyclization reaction.

Logical Synthesis Workflow
The diagram below illustrates the conceptual workflow for the synthesis of CL-55, starting from

basic precursors to the final compound.
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Precursor Synthesis

Core Synthesis

Final Product Formation

Precursor A:
2-Hydrazinyl-N-phenyl-

2-thioxoacetamide derivative

Cyclization Reaction

Precursor B:
Functionalized Benzyl Halide

Alkylation/Condensation

Intermediate:
5-oxo-5,6-dihydro-4H-

[1,3,4]-thiadiazine-2-carboxamide

Final Product:
CL-55 (Fluorothiazinone)

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of CL-55.

Representative Experimental Protocol
This protocol is a representative example based on general chemical principles for the

synthesis of 1,3,4-thiadiazine derivatives.

Step 1: Synthesis of the 1,3,4-Thiadiazine Core
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve a 2-hydrazinyl-N-phenyl-2-thioxoacetamide derivative (1.0 equivalent) in

a suitable solvent such as ethanol.

Addition of Reagents: To this solution, add a base like triethylamine (1.2 equivalents)

followed by the dropwise addition of an appropriate halo-ester, for example, ethyl

chloroacetate (1.1 equivalents).

Reaction: Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the

reaction progress using Thin Layer Chromatography (TLC).

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The

resulting precipitate, the 1,3,4-thiadiazine intermediate, is collected by filtration, washed with

cold ethanol, and dried under vacuum.

Step 2: N-Alkylation to Form Final Product (CL-55)

Reaction Setup: Suspend the synthesized 1,3,4-thiadiazine core (1.0 equivalent) in a polar

aprotic solvent such as dimethylformamide (DMF).

Addition of Base: Add a suitable base, for instance, potassium carbonate (1.5 equivalents),

to the suspension and stir for 15-20 minutes at room temperature.

Addition of Benzyl Halide: Slowly add the 3-ethoxy-4-hydroxybenzyl halide (e.g., bromide or

chloride) (1.1 equivalents) to the reaction mixture.

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 8-12 hours, again

monitoring by TLC.

Work-up: Once the reaction is complete, cool the mixture and pour it into ice-cold water. The

crude product will precipitate out of the solution.

Purification of CL-55: Experimental Protocol
The crude CL-55 obtained from the synthesis requires purification to remove unreacted starting

materials, by-products, and other impurities. A standard purification workflow is outlined below.
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Purification Workflow

Crude CL-55 Precipitate

Filtration and Washing
(with water and non-polar solvent)

Recrystallization
(e.g., from Ethanol/Water)

Drying
(Vacuum Oven)

Pure CL-55 Product

Purity Analysis
(HPLC, NMR, MS)

Click to download full resolution via product page

Caption: General workflow for the purification of CL-55.

Detailed Purification Protocol
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Initial Filtration: Collect the crude precipitate from the synthesis work-up by vacuum filtration.

Wash the solid sequentially with deionized water and a non-polar solvent like hexane to

remove residual aqueous and non-polar impurities.

Recrystallization:

Transfer the crude solid to a clean Erlenmeyer flask.

Add a minimal amount of a suitable hot solvent, such as ethanol or isopropanol, to

completely dissolve the solid.

If the solid does not fully dissolve, add the solvent portion-wise while heating and stirring.

Once dissolved, allow the solution to cool slowly to room temperature.

For further precipitation, the flask can be placed in an ice bath.

Collect the resulting crystals by vacuum filtration.

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50

°C) until a constant weight is achieved.

Quantitative Data and Characterization
The yield and purity of the synthesized CL-55 should be determined. The following table

presents hypothetical but realistic data for a successful synthesis.
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Parameter Result Method of Analysis

Appearance
White to off-white crystalline

solid
Visual Inspection

Overall Yield 65-75% Gravimetric Analysis

Purity >98%
High-Performance Liquid

Chromatography (HPLC)

Melting Point 237-239 °C (representative) Melting Point Apparatus

Structural Confirmation
Consistent with proposed

structure

¹H NMR, ¹³C NMR, Mass

Spectrometry (MS)

Signaling Pathway Inhibition
CL-55's primary mechanism of action is the inhibition of the bacterial Type III Secretion System

(T3SS), a complex apparatus used by many Gram-negative pathogens to inject virulence

factors into host cells. By blocking this system, CL-55 prevents the bacteria from causing

disease without killing them, which may reduce the selective pressure for resistance

development.

Host Cell

Type III Secretion System
(T3SS Apparatus)

Host Cell Cytoplasm

Cytotoxicity &
Immune Evasion

Virulence Effector
Proteins

Translocation

CL-55
(Fluorothiazinone)

Inhibits

Click to download full resolution via product page

Caption: Mechanism of action of CL-55 via T3SS inhibition.

This guide provides a comprehensive overview for the synthesis and purification of CL-55,

intended for an audience with a strong background in chemical and pharmaceutical sciences.
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The provided protocols are representative and may require optimization based on laboratory

conditions and available starting materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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